3-methyl-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide
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Overview
Description
3-methyl-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials
Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of ortho-hydroxyaryl ketones with suitable reagents under acidic or basic conditions.
Introduction of Benzoxazole Moiety: The benzoxazole moiety can be introduced by reacting the benzofuran core with 2-aminophenol derivatives under oxidative conditions.
Coupling with Carbamothioyl Group: The final step involves the coupling of the benzofuran-benzoxazole intermediate with a suitable isothiocyanate to form the carbamothioyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and benzoxazole moieties, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamothioyl group, converting it to corresponding amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.
Major Products
The major products formed from these reactions include various substituted benzofuran and benzoxazole derivatives, as well as reduced forms of the carbamothioyl group.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 3-methyl-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- 3-methyl-N-(2-(4-morpholinyl)ethyl)-1-benzofuran-2-carboxamide
- N-(3-methylphenyl)-1-benzofuran-2-carboxamide
- N,N-dibenzyl-3-methyl-1-benzofuran-2-carboxamide
Uniqueness
3-methyl-N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzofuran-2-carboxamide stands out due to its unique combination of the benzofuran, benzoxazole, and carbamothioyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H19N3O3S |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
3-methyl-N-[[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C25H19N3O3S/c1-14-7-3-4-8-17(14)24-27-19-13-16(11-12-21(19)31-24)26-25(32)28-23(29)22-15(2)18-9-5-6-10-20(18)30-22/h3-13H,1-2H3,(H2,26,28,29,32) |
InChI Key |
AJDBFNWOJPAWKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=C(O2)C=CC(=C3)NC(=S)NC(=O)C4=C(C5=CC=CC=C5O4)C |
Origin of Product |
United States |
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